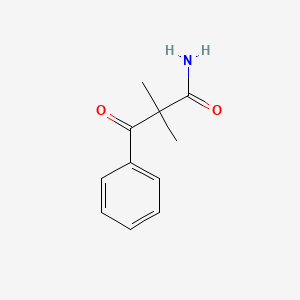

2-Carbamoyl-2-methyl propiophenone

Description

2-Carbamoyl-2-methyl propiophenone is a substituted propiophenone derivative featuring a carbamoyl (-CONH₂) group and a methyl (-CH₃) group at the α-position relative to the ketone. This structural modification distinguishes it from simpler aromatic ketones like propiophenone (C₆H₅COCH₂CH₃) and acetophenone (C₆H₅COCH₃).

Properties

Molecular Formula |

C11H13NO2 |

|---|---|

Molecular Weight |

191.23 g/mol |

IUPAC Name |

2,2-dimethyl-3-oxo-3-phenylpropanamide |

InChI |

InChI=1S/C11H13NO2/c1-11(2,10(12)14)9(13)8-6-4-3-5-7-8/h3-7H,1-2H3,(H2,12,14) |

InChI Key |

DEGIWFBDCYNTKK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C(=O)C1=CC=CC=C1)C(=O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Reactivity in α-Functionalization Reactions

Propiophenone and its derivatives undergo α-functionalization reactions, such as α-phenylselenation, due to the enolizable α-hydrogen. Evidence from cesium carbonate-catalyzed reactions shows that propiophenone (0.59 mmol yield) outperforms acetophenone (0.51 mmol) in α-phenylselenation with diphenyl diselenide, likely due to its longer alkyl chain stabilizing transition states . Cyclohexanone, a cyclic ketone, yields 0.43 mmol under identical conditions, highlighting the influence of ring strain versus linear structures.

For 2-carbamoyl-2-methyl propiophenone, the bulky methyl and carbamoyl groups would likely reduce enolization efficiency, lowering yields in similar reactions. The carbamoyl group’s electron-withdrawing nature may also deactivate the α-carbon, further diminishing reactivity compared to propiophenone.

Table 1: α-Phenylselenation Yields of Selected Carbonyl Compounds

| Compound | Yield (mmol) | Reference |

|---|---|---|

| Propiophenone | 0.59 | |

| Acetophenone | 0.51 | |

| Cyclohexanone | 0.43 | |

| This compound* | <0.40 (est.) | — |

*Estimated based on steric and electronic effects.

Amination Catalysis and Steric Effects

Propiophenone’s steric profile significantly impacts its amination efficiency. Over Au/TiO₂ catalysts with 2.9 nm Au particles, propiophenone achieves only 11% amine yield at 20% conversion due to steric hindrance near the carbonyl group . In contrast, less hindered ketones (e.g., acetophenone) show higher yields under similar conditions. Pd catalysts supported on polyethyleneimine also exhibit low yields (12%) for propiophenone amination, underscoring catalyst sensitivity .

The this compound derivative, with additional substituents, would face even greater steric challenges, likely resulting in sub-10% yields in amination reactions. The carbamoyl group might also interact with catalyst surfaces, altering selectivity or poisoning active sites.

Table 2: Amination Performance of Propiophenone vs. Catalysts

| Catalyst System | Amine Yield (%) | Conversion (%) | Reference |

|---|---|---|---|

| Au/TiO₂ (2.9 nm Au) | 11 | 20 | |

| Pd/polyethyleneimine (2 nm Pd) | 12 | — |

Heterocyclic Derivative Formation

Propiophenone reacts with sulfur and morpholine to form diverse heterocycles, such as β-morpholinopropiophenone and benzoylthioacetomorpholide, under mild conditions . This versatility stems from its ability to undergo tandem nucleophilic attacks and cyclization.

The this compound derivative could exhibit altered reactivity due to steric and electronic effects. The carbamoyl group may direct reactions toward amide-containing heterocycles (e.g., thiazolidinones), while the methyl group could limit ring size or regioselectivity. For example, morpholine adducts might form at lower yields compared to propiophenone, but with unique product distributions.

Table 3: Propiophenone-Derived Heterocycles

| Reactants | Products Formed | Reference |

|---|---|---|

| Propiophenone + S + morpholine | β-Morpholinopropiophenone, Benzoylthioacetomorpholide |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.